molecular formula C21H24N2O4S B2920445 4-(4-methoxyphenethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide CAS No. 1040708-08-4

4-(4-methoxyphenethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide

Cat. No.: B2920445
CAS No.: 1040708-08-4
M. Wt: 400.49
InChI Key: XKCGWRWHUAAXNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methoxyphenethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is a synthetic organic compound with the molecular formula C21H24N2O4S and a molecular weight of 400.5 g/mol . This complex molecule features a hexahydrothieno[3,4-b]pyrazin-2(1H)-one core structure, which is a saturated heterocyclic system containing sulfur and nitrogen, and is modified with a 6,6-dioxide functional group . The compound is further substituted with a phenyl ring at the 1-position and a 4-methoxyphenethyl chain at the 4-position of the central scaffold . Compounds containing similar saturated heterocyclic systems are often explored in various scientific fields, including medicinal chemistry and drug discovery, for their potential as key intermediates or for building more complex molecular architectures . Researchers value this compound for its specific structural features, which can be utilized in the design and synthesis of novel chemical entities. As a specialized research chemical, it is essential for probing biochemical pathways or developing new pharmacological tools. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-6,6-dioxo-4-phenyl-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-27-18-9-7-16(8-10-18)11-12-22-13-21(24)23(17-5-3-2-4-6-17)20-15-28(25,26)14-19(20)22/h2-10,19-20H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCGWRWHUAAXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2CC(=O)N(C3C2CS(=O)(=O)C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thieno[3,4-b]pyrazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

  • **Introduction of the Phenyl and

Biological Activity

The compound 4-(4-methoxyphenethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is a synthetic derivative with potential therapeutic applications. Its structural features suggest it may interact with various biological pathways, particularly those involving neuropharmacological and anticancer activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

C19H24N2O3S\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_3\text{S}

This structure includes a thieno[3,4-b]pyrazine core, which is known for its diverse biological activities.

Neuropharmacological Effects

Research has indicated that compounds similar to this compound may interact with the P-glycoprotein (P-gp) transporter. P-gp is crucial for drug transport across the blood-brain barrier and is implicated in multidrug resistance in cancer therapy. Studies using SPECT imaging have shown that modulation of P-gp can significantly enhance the cerebral uptake of certain compounds, suggesting that similar mechanisms may apply to our compound of interest .

Anticancer Activity

The thieno[3,4-b]pyrazine derivatives have been explored for their potential as PI3K inhibitors , a target in cancer therapy. The inhibition of the PI3K/Akt signaling pathway is significant in various tumors, and compounds with structural similarities to this compound have demonstrated promising results in preclinical trials .

Pharmacological Profiles

A summary of the biological activities and pharmacological profiles of the compound is presented in the table below:

Activity Mechanism Reference
P-glycoprotein modulationEnhances drug uptake at the blood-brain barrier
PI3K inhibitionDisruption of cancer cell signaling
Neuroprotective effectsPotential reduction in neurodegenerationOngoing studies

Study on Neuroprotection

A recent study investigated the neuroprotective effects of thieno[3,4-b]pyrazine derivatives in models of neurodegeneration. The findings suggested that these compounds could reduce oxidative stress and apoptosis in neuronal cells. Although specific data on this compound was limited, related compounds showed significant promise in enhancing neuronal survival under stress conditions.

Cancer Therapeutics Evaluation

In a clinical trial setting, derivatives similar to our compound were evaluated for their efficacy against various cancer types. These studies highlighted their role in inhibiting tumor growth through PI3K pathway modulation. The results indicated a favorable safety profile and potential for further development into therapeutic agents.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects :

    • Electron-Donating Groups : The 4-methoxyphenethyl group in the target compound likely enhances solubility compared to halogenated derivatives (e.g., 3-chlorophenyl in [17]) but may reduce binding affinity in hydrophobic pockets .
    • Halogenation : Chloro- and fluoro-substituted derivatives (e.g., [17]) may exhibit improved target engagement via halogen bonds, as seen in kinase inhibitors .
    • Alkyl Chains : Longer alkyl chains (e.g., phenethyl in the target compound vs. isobutyl in [16]) increase molecular weight and may influence pharmacokinetic properties.

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